molecular formula C19H18N2O2 B2954851 2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 385393-62-4

2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No. B2954851
CAS RN: 385393-62-4
M. Wt: 306.365
InChI Key: VAMRGOZHCXDVOJ-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide, also known as MOQA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MOQA is a heterocyclic compound that belongs to the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

Antimalarial Activity

A study investigated the synthesis and antimalarial activity of a series of compounds, including quinoline derivatives, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This study highlighted the correlation of antimalarial activity with specific chemical substituents and encouraged clinical trials in humans due to the promising properties of these compounds (Werbel et al., 1986).

Analgesic and Anti-Inflammatory Activities

Research on quinazolinyl acetamides, closely related to the specified compound, revealed potent analgesic and anti-inflammatory activities. This study synthesized a variety of novel acetamides and compared their efficacy to standard drugs, noting significant results (Alagarsamy et al., 2015).

Antiviral and Neuroprotective Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro and decreased viral load in infected mice, suggesting therapeutic potential (Ghosh et al., 2008).

Antitumor Activity

A study on 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity. Compounds within this study demonstrated potent inhibitory effects on various cancer cell lines, indicating the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Structural and Inclusion Compounds

A study focused on the structural aspects of salt and inclusion compounds of amides based on quinoline derivatives. This research contributes to understanding the chemical and physical properties of these compounds, which could be valuable in various applications (Karmakar et al., 2007).

Antifungal Agents

Derivatives of 2-oxo-morpholin-3-yl-acetamide, structurally similar to the specified compound, were identified as potent antifungal agents. This study highlighted their effectiveness against Candida and Aspergillus species, along with their improved stability, suggesting their potential as therapeutic agents (Bardiot et al., 2015).

Antimicrobial Evaluation

Research on 1,3,4-oxadiazole compounds, related to the specified chemical, found them to exhibit significant antimicrobial activities against various microbial species. This indicates the potential of these compounds in developing new antimicrobial agents (Gul et al., 2017).

Anticancer Agents

A study on the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds revealed moderate to high antitumor activities against various cancer cell lines. This research provides insight into the development of new anticancer agents (Fang et al., 2016).

properties

IUPAC Name

2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-6-5-7-15(10-13)20-19(23)12-21-14(2)11-18(22)16-8-3-4-9-17(16)21/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMRGOZHCXDVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

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